Dimethyl Disulfide-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

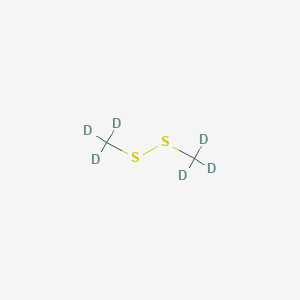

Methyl-d6 disulfide, also known as dimethyl-d6 disulfide, is a deuterated compound with the chemical formula (CD3)2S2. It is a stable isotope-labeled compound where the hydrogen atoms in dimethyl disulfide are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

准备方法

Synthetic Routes and Reaction Conditions

Methyl-d6 disulfide can be synthesized through the reaction of deuterated methyl iodide (CD3I) with sodium disulfide (Na2S2) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of methyl-d6 disulfide involves the use of deuterated methanol (CD3OH) and sulfur sources in the presence of catalysts such as aluminum γ-oxide. The reaction conditions, including temperature and contact time, are optimized to achieve high yields of the desired product .

化学反应分析

Types of Reactions

Methyl-d6 disulfide undergoes various chemical reactions, including:

Disulfide Exchange: It can participate in disulfide exchange reactions with other thiols or disulfides, leading to the formation of new disulfide bonds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracetic acid.

Chlorinating Agents: Chlorine gas, sulfuryl chloride.

Catalysts: Aluminum γ-oxide for industrial synthesis.

Major Products

Oxidation Products: Methyl methanethiosulfinate.

Chlorination Products: Methanesulfenyl chloride, methanesulfinyl chloride, methanesulfonyl chloride.

科学研究应用

Plant Growth Promotion

Research has demonstrated that DMDS can enhance plant growth under sulfur-deficient conditions. A study involving Nicotiana attenuata showed that volatile DMDS produced by Bacillus sp. B55 significantly promoted growth in seedlings when applied in controlled environments. The application of DMDS led to increased availability of reduced sulfur, which is crucial for plant metabolism and growth under nutrient-deficient conditions .

| Application | Effect Observed | Reference |

|---|---|---|

| Seedling Growth | Enhanced growth in sulfur-deficient media | |

| Gene Expression | Reduced expression of sulfur assimilation genes |

Soil Fumigation

DMDS is being developed as a pre-plant soil fumigant to control nematodes, weeds, and soil-borne pathogens. Its effectiveness as a soil treatment agent has been recognized globally, particularly for agricultural applications where maintaining soil health is crucial .

Environmental Monitoring

Dimethyl disulfide has been identified as a significant gas emitted during biomass burning events. Studies have quantified its emissions during bushfires in Australia, contributing to our understanding of sulfur cycling in the environment . This application is particularly relevant for assessing air quality and understanding the impact of wildfires on atmospheric chemistry.

NMR Solvent

DMDS-d6 serves as an effective NMR solvent due to its deuterated nature, which minimizes background signals and enhances spectral clarity. It can form complexes with other compounds, aiding in structural elucidation through NMR spectroscopy .

Case Study 1: Plant Growth Promotion Using DMDS

In a controlled experiment, varying concentrations of DMDS were applied to Nicotiana attenuata seedlings grown under sulfur-deficient conditions. The study found that a concentration of 500 µg DMDS significantly improved seedling growth compared to controls without DMDS .

Case Study 2: Environmental Impact Assessment

A comprehensive study measured the emissions of DMDS during bushfire events in Northern Australia. The findings indicated that DMDS contributes significantly to atmospheric sulfur levels during such events, highlighting its relevance in environmental monitoring and policy-making regarding air quality .

作用机制

The mechanism of action of methyl-d6 disulfide involves its ability to undergo various chemical transformations due to the presence of the disulfide bond. This bond can be cleaved and reformed under different conditions, allowing the compound to participate in redox reactions and disulfide exchange processes. These reactions are crucial in biological systems where disulfide bonds play a role in protein folding and stability .

相似化合物的比较

Similar Compounds

Dimethyl disulfide (CH3SSCH3): The non-deuterated analog of methyl-d6 disulfide.

Dimethyl sulfide-d6 (CD3SCD3): Another deuterated sulfur compound with a single sulfur atom.

Diallyl disulfide (C6H10S2): A naturally occurring disulfide found in garlic with similar chemical properties .

Uniqueness

Methyl-d6 disulfide is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies. The presence of deuterium atoms results in different spectral properties compared to non-deuterated compounds, making it a valuable tool in analytical chemistry and research .

属性

CAS 编号 |

7282-94-2 |

|---|---|

分子式 |

C2H6S2 |

分子量 |

100.24 g/mol |

IUPAC 名称 |

trideuterio-(trideuteriomethyldisulfanyl)methane |

InChI |

InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3 |

InChI 键 |

WQOXQRCZOLPYPM-WFGJKAKNSA-N |

SMILES |

CSSC |

手性 SMILES |

[2H]C([2H])([2H])SSC([2H])([2H])[2H] |

规范 SMILES |

CSSC |

Pictograms |

Flammable; Irritant; Environmental Hazard |

同义词 |

(Methyldithio)methane-d6; 2,3-Dithiabutane-d6; DMDS-d6; Dimethyl Disulfide-d6; Dimethyl Disulphide-d6; Dithioether-d6; NSC 9370-d6; Paladin-d6; Sulfa-Hitech-d6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。